molecular formula C13H24 B12562189 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane CAS No. 178251-63-3

2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane

Cat. No.: B12562189
CAS No.: 178251-63-3
M. Wt: 180.33 g/mol
InChI Key: SJSPKMBQQARKSE-UHFFFAOYSA-N
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Description

2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a but-2-en-1-yl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane typically involves the alkylation of 1,1,3-trimethylcyclohexane with a but-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the saturation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allylic position, using reagents like sodium methoxide or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Sodium methoxide, lithium diisopropylamide, and other strong bases.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Allylic substituted products.

Scientific Research Applications

2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the but-2-en-1-yl group, which can participate in various reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and enzymes, affecting their function.

Comparison with Similar Compounds

    Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.

    Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.

    Crotonic Acid: A carboxylic acid with a but-2-en-1-yl group.

Uniqueness: 2-(But-2-en-1-yl)-1,1,3-trimethylcyclohexane is unique due to its cyclohexane ring structure combined with the but-2-en-1-yl group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the cyclohexane ring or have different functional groups.

Properties

CAS No.

178251-63-3

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

2-but-2-enyl-1,1,3-trimethylcyclohexane

InChI

InChI=1S/C13H24/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-6,11-12H,7-10H2,1-4H3

InChI Key

SJSPKMBQQARKSE-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1C(CCCC1(C)C)C

Origin of Product

United States

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